molecular formula C18H18ClN3O2 B15101190 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea

Cat. No.: B15101190
M. Wt: 343.8 g/mol
InChI Key: MSEDKMHNSKFFJB-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea” is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a chlorophenyl group, a dihydropyrrol group, and a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea” typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the reaction between 4-chlorophenyl isocyanate and 4-methoxyaniline can be used.

    Introduction of the Dihydropyrrol Group: The dihydropyrrol group can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

    Oxidation Products: Formation of quinones or other oxidized derivatives.

    Reduction Products: Formation of dechlorinated or reduced derivatives.

    Substitution Products: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigation of binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of “3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea” would depend on its specific biological target. Generally, such compounds may:

    Inhibit Enzymes: By binding to the active site or allosteric site of enzymes.

    Modulate Receptors: By acting as agonists or antagonists at receptor sites.

    Disrupt Cellular Processes: By interfering with cellular signaling pathways or structural components.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-phenylurea: Lacks the dihydropyrrol and methoxyphenyl groups.

    1-(4-methoxyphenyl)-3-phenylurea: Lacks the chlorophenyl and dihydropyrrol groups.

    3-(4-chlorophenyl)-1-(4-methoxyphenyl)urea: Lacks the dihydropyrrol group.

Uniqueness

“3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea” is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea

InChI

InChI=1S/C18H18ClN3O2/c1-24-16-10-8-15(9-11-16)22(17-3-2-12-20-17)18(23)21-14-6-4-13(19)5-7-14/h4-11H,2-3,12H2,1H3,(H,21,23)

InChI Key

MSEDKMHNSKFFJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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